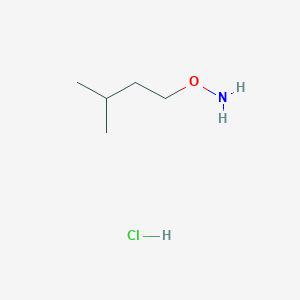

O-isopentylhydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-(3-methylbutyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2)3-4-7-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIQHIWVGRRUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70851086 | |

| Record name | O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70851086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51951-35-0 | |

| Record name | O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70851086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-isopentylhydroxylamine hydrochloride chemical properties

Chemical Class: Alkoxyamine Salt | CAS: 51951-35-0 (HCl salt)

Executive Summary

O-Isopentylhydroxylamine hydrochloride (also known as O-(3-methylbutyl)hydroxylamine hydrochloride) is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry. Distinguished by its branched isopentyl group, it serves as a critical building block for introducing hydrophobic "hydroxalog" motifs—bioisosteres of ethers and alkanes that enhance metabolic stability while maintaining lipophilicity.

This guide details the physicochemical properties, synthetic pathways, and reaction mechanisms of this compound, designed for researchers optimizing oxime ligations or exploring novel pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Data Table

| Property | Specification |

| IUPAC Name | O-(3-methylbutyl)hydroxylamine hydrochloride |

| CAS Number | 51951-35-0 (HCl salt); 19411-65-5 (Free base) |

| Molecular Formula | |

| Molecular Weight | 139.62 g/mol |

| Structure | |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (ether, hexane). |

| Hygroscopicity | High (Store under inert atmosphere).[1] |

Spectroscopic Signature (Predicted)

Based on homolog data (O-isobutyl/O-benzyl derivatives) and substituent effects.

-

NMR (400 MHz,

-

4.15 ppm (t, 2H,

-

1.65 ppm (m, 1H,

-

1.55 ppm (q, 2H,

-

0.92 ppm (d, 6H,

-

4.15 ppm (t, 2H,

-

Mass Spectrometry (ESI+):

Synthetic Pathway: The Modified Gabriel Route

The most robust synthesis for primary alkoxyamines avoids over-alkylation by using a protected N-hydroxyimide. The phthalimide route is the industry standard for high-purity O-isopentylhydroxylamine.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via N-hydroxyphthalimide alkylation followed by hydrazinolysis.

Detailed Protocol

Step 1: Alkylation (Formation of N-Isopentyloxyphthalimide)

-

Reagents: Dissolve N-Hydroxyphthalimide (1.0 eq) in anhydrous DMF. Add Isopentyl bromide (1.1 eq) and Triethylamine (1.2 eq).

-

Note: The red color change initially observed is the deprotonated N-oxide anion.

-

-

Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (NHPI consumes rapidly).

-

Workup: Pour into ice water. The intermediate usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Step 2: Deprotection (Hydrazinolysis)

-

Reagents: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine hydrate (1.05 eq).

-

Reaction: Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Isolation: Cool to 0°C, filter off the byproduct. The filtrate contains the free alkoxyamine.

Step 3: Salt Formation

-

Acidification: Add 4M HCl in dioxane to the filtrate dropwise until pH < 3.

-

Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities. The hydrochloride salt precipitates as a white hygroscopic solid.

Reactivity & Applications

The Alpha-Effect in Oxime Ligation

O-Isopentylhydroxylamine exhibits enhanced nucleophilicity due to the Alpha-Effect —the repulsion between the lone pair on the nitrogen and the adjacent oxygen lone pair raises the energy of the HOMO, making the amine more reactive toward electrophiles (carbonyls) than a standard primary amine.

Key Reaction: Condensation with ketones/aldehydes to form Oxime Ethers .

This reaction is chemoselective at pH 4.5, as aliphatic amines are protonated (unreactive) while the alkoxyamine (

Mechanism Diagram

Caption: Mechanism of oxime ether formation. The reaction is thermodynamically driven by the stability of the C=N-O bond.

Medicinal Chemistry: The "Hydroxalog" Strategy

In drug design, replacing an alkyl chain or ether linkage with an alkoxyamine moiety (the "hydroxalog" approach) can significantly alter pharmacokinetics.

-

Metabolic Stability: The N-O bond is resistant to Cytochrome P450 oxidative dealkylation compared to standard ethers.

-

Lipophilicity: The isopentyl group maintains the hydrophobic character required for binding pockets, while the polar head group can engage in hydrogen bonding.

-

Application: Used in fragment-based drug discovery to probe hydrophobic sub-pockets while providing a handle for further conjugation.

Handling & Safety Protocol

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. |

| Toxicity | Potential methemoglobinemia agent | Avoid inhalation of dust. Work in a fume hood. |

| Stability | Hygroscopic; Oxidizer incompatible | Store at 2-8°C under Argon/Nitrogen. |

Self-Validating QC Check:

-

Silver Nitrate Test: Dissolve a small amount in water; add

. A thick white precipitate ( -

Solubility Check: The compound should dissolve clearly in water. Turbidity suggests degradation to the free base or contamination with the phthalimide intermediate.

References

-

Synthesis & Properties: O-Isopentylhydroxylamine hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Medicinal Chemistry Application: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. J. Med. Chem. (2022).[2][3][4][5] Link

-

Mechanistic Insight: Reactivity of Alpha-Nucleophiles in Nucleophilic Substitution. J. Org.[6] Chem. Link

-

Synthetic Methodology: Preparation of N-alkoxyphthalimides as precursors to alkoxyamines. Organic Syntheses. Link

Sources

- 1. Isopentylamine Hydrochloride | 541-23-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

O-isopentylhydroxylamine hydrochloride CAS number 51951-35-0

Technical Whitepaper: O-Isopentylhydroxylamine Hydrochloride (CAS 51951-35-0) [1]

Executive Summary

O-Isopentylhydroxylamine hydrochloride (CAS 51951-35-0), also known as O-isoamylhydroxylamine HCl, is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry . Its core utility lies in its ability to react with carbonyl groups (aldehydes and ketones) to form stable oxime ethers .

Unlike simple hydroxylamine, the isopentyl group imparts significant lipophilicity to the resulting conjugates. This physicochemical property is exploited in two main fields:[2][3]

-

Glycomics: As a hydrophobic tag for reducing sugars, enhancing retention on Reverse-Phase HPLC (RP-HPLC) and improving ionization efficiency in Mass Spectrometry (MS).

-

Drug Discovery: As a building block for installing the isopentyloxyamino pharmacophore, a stable bioisostere of ethers/amines found in various agrochemicals and kinase inhibitors.

Chemical Profile & Properties[1][2][4][5][6][7]

| Property | Specification |

| Chemical Name | O-Isopentylhydroxylamine hydrochloride |

| Synonyms | O-Isoamylhydroxylamine HCl; 1-(Aminooxy)-3-methylbutane hydrochloride |

| CAS Number | 51951-35-0 |

| Molecular Formula | |

| Molecular Weight | 139.62 g/mol |

| Structure | |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (as salt) |

| Melting Point | 125–130 °C (Typical for O-alkylhydroxylamine salts) |

| pKa | ~4.5 (Conjugate acid of the alkoxyamine) |

Core Mechanism: Chemoselective Oxime Ligation

The defining reaction of O-isopentylhydroxylamine is the condensation with carbonyls. This reaction is chemoselective at acidic-to-neutral pH (4.0–6.0), favoring aldehydes/ketones over carboxylic acids or amides.

Reaction Pathway:

-

Nucleophilic Attack: The lone pair on the nitrogen of the alkoxyamine attacks the electrophilic carbonyl carbon.

-

Hemiaminal Formation: A transient tetrahedral intermediate forms.

-

Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable oxime ether.

Key Advantage: The resulting oxime ether bond (

Figure 1: Mechanism of Oxime Ligation using O-Isopentylhydroxylamine.

Application 1: Hydrophobic Tagging in Glycomics

In glycan analysis, free glycans are highly polar and difficult to separate using standard C18 Reverse-Phase (RP) columns. They also suffer from poor ionization in ESI-MS.

The Solution: Derivatizing the reducing end of the glycan with O-isopentylhydroxylamine converts the hydrophilic aldehyde into a hydrophobic isopentyl oxime .

Benefits:

-

RP-HPLC Retention: The isopentyl tail (

) provides sufficient hydrophobicity to retain glycans on C18 columns, allowing for high-resolution separation of isomers. -

MS Sensitivity: The organic tag improves desolvation in the electrospray droplet, enhancing signal intensity in positive mode MS (

). -

Stability: Unlike Schiff bases formed with simple amines (which require reduction with

), the oxime ether is stable without reduction, simplifying the workflow.

Experimental Protocol: Glycan Labeling

Note: This protocol is adapted for standard alkoxyamine labeling of reducing sugars.

Reagents:

-

Labeling Reagent: 0.1 M O-Isopentylhydroxylamine HCl in Acetate Buffer.

-

Buffer: 0.5 M Sodium Acetate, pH 4.5.

-

Sample: 10–50 µg of released N-glycans or O-glycans (dried).

Step-by-Step:

-

Preparation: Dissolve the dried glycan sample in 20 µL of the Labeling Reagent solution.

-

Incubation: Seal the reaction vial and incubate at 55°C for 2 hours . (Higher temperatures accelerate the reaction but risk sialic acid loss; 55°C is a safe compromise).

-

Cleanup: Add 200 µL of cold acetonitrile (ACN) to precipitate proteins (if any) or to prepare for HILIC/SPE cleanup.

-

Purification (Optional but Recommended): Pass the mixture through a graphitized carbon cartridge or a HILIC SPE tip to remove excess reagent salts.

-

Analysis: Reconstitute in 20% ACN/Water and inject into LC-MS.

Application 2: Medicinal Chemistry Intermediate

O-Isopentylhydroxylamine is a critical "building block" for synthesizing oxime ether pharmacophores. This structural motif is prevalent in:

-

Antibiotics: Third-generation cephalosporins often contain alkoxyimino side chains to improve stability against beta-lactamases.

-

Agrochemicals: Cyclohexanedione oxime herbicides (e.g., Clethodim analogs) utilize alkoxyamine side chains to inhibit Acetyl-CoA carboxylase (ACCase).

-

Kinase Inhibitors: The oxime ether linker provides a rigid yet metabolically stable spacer.

Synthetic Route: Preparation of O-Isopentylhydroxylamine

If commercial stock is unavailable, the reagent can be synthesized via the Gabriel Synthesis route using N-hydroxyphthalimide. This method prevents over-alkylation (formation of N,O-dialkyl species).

Figure 2: Synthetic pathway for O-Isopentylhydroxylamine from N-hydroxyphthalimide.

Protocol Summary (Synthesis):

-

Alkylation: React N-hydroxyphthalimide (1.0 eq) with isopentyl bromide (1.1 eq) and

(1.5 eq) in DMF at 70°C for 4 hours. Pour into water to precipitate the phthalimide intermediate. -

Deprotection: Reflux the intermediate with hydrazine hydrate (1.2 eq) in ethanol for 2 hours. The phthalhydrazide byproduct precipitates out.

-

Isolation: Filter off the byproduct. Acidify the filtrate with HCl/Dioxane to precipitate O-isopentylhydroxylamine hydrochloride . Recrystallize from Ethanol/Ether.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Handling: Alkoxyamine salts are generally stable but hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Incompatibility: Strong oxidizing agents. Avoid contact with carbonyls unless reaction is intended.

-

First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204289 (O-Isopentylhydroxylamine). Retrieved from .

-

-

Glycan Labeling Methodology

-

Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. (Describes general alkoxyamine/oxime ligation principles for glycans). Link

-

-

Synthetic Applications (Oxime Ethers)

-

Google Patents (2021). CN112851544A - Synthetic method of O-alkenyl hydroxylamines. (Describes the N-hydroxyphthalimide route for alkoxyamine synthesis). Link

-

-

General Reactivity of Alkoxyamines

-

Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481. (Foundational text on the kinetics of nucleophilic attack by hydroxylamine derivatives). Link

-

Sources

Technical Monograph: O-(3-Methylbutyl)hydroxylamine Hydrochloride

This guide serves as a definitive technical monograph on O-(3-methylbutyl)hydroxylamine hydrochloride , a specialized alkoxylamine building block used in the synthesis of lipophilic oxime ethers for medicinal chemistry and chemical biology.[1]

Synthesis, Reactivity, and Applications in Drug Discovery[1]

Molecular Weight: 139.62 g/mol [1]Executive Summary

O-(3-methylbutyl)hydroxylamine hydrochloride (also known as O-isoamylhydroxylamine hydrochloride) is a critical reagent for introducing the isopentyl (isoamyl) moiety into molecular scaffolds via oxime linkages.[1] Unlike simple methoxy or ethoxy variants, the isopentyl group provides a specific steric bulk and lipophilic profile (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound consists of a hydroxylamine core O-alkylated with a 3-methylbutyl chain, stabilized as a hydrochloride salt.[1]

| Property | Specification |

| IUPAC Name | O-(3-methylbutyl)hydroxylamine hydrochloride |

| Common Name | O-Isoamylhydroxylamine HCl |

| Structure | |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| Acidity | Weakly acidic in aqueous solution (ammonium salt character) |

| Key Functionality | Nucleophilic |

Synthetic Pathways

The direct alkylation of hydroxylamine is often non-selective, leading to mixtures of N- and O-alkylated products.[1] The industry-standard protocol utilizes a protected precursor strategy (Gabriel-type synthesis) to ensure exclusive O-alkylation.[1]

The N-Hydroxyphthalimide Route

This method is preferred for its high regioselectivity and crystalline intermediates.[1]

-

Alkylation: N-Hydroxyphthalimide is treated with 1-bromo-3-methylbutane (isoamyl bromide) in the presence of a base (e.g.,

or DBU) in a polar aprotic solvent (DMF or Acetonitrile).[1] -

Deprotection: The resulting N-isoamyloxyphthalimide intermediate undergoes hydrazinolysis (using hydrazine hydrate) or acidic hydrolysis to release the free O-alkyl hydroxylamine.[1]

-

Salt Formation: Treatment with anhydrous HCl (in dioxane or ether) precipitates the final hydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its downstream application.

Figure 1: Regioselective synthesis of O-(3-methylbutyl)hydroxylamine HCl via the phthalimide protection strategy.

Reactivity & Mechanism: Oxime Ligation

The primary application of this reagent is the condensation with carbonyls (aldehydes and ketones) to form O-isoamyl oxime ethers .[1] This reaction is favored by the "alpha-effect," where the adjacent oxygen atom increases the nucleophilicity of the nitrogen lone pair.[1]

Mechanistic Insight

The reaction proceeds via an acid-catalyzed addition-elimination mechanism:[1]

-

Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity at the carbonyl carbon.[1]

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

-

Proton Transfer: Rapid proton transfer generates a carbinolamine intermediate.

-

Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.

Critical Optimization: The pH must be carefully controlled (typically pH 4-5).[1]

-

pH too low (<3): The hydroxylamine amine is fully protonated (

), destroying its nucleophilicity. -

pH too high (>6): The carbonyl activation is insufficient, slowing the rate.[1]

Figure 2: Mechanistic pathway for the condensation of O-isoamylhydroxylamine with carbonyl substrates.

Applications in Drug Discovery (Case Studies)

The O-isopentyl group is not merely a passive linker; it is a strategic tool for Structure-Activity Relationship (SAR) optimization.[1] It introduces a branched, hydrophobic tail that can fill specific hydrophobic pockets in enzymes or receptors.

Case Study 1: CK1δ Inhibitors (Neurodegenerative Disease)

In the development of Casein Kinase 1 delta (CK1δ) inhibitors derived from Riluzole, the modification of the hydroxylamine side chain was pivotal.

-

Challenge: Enhance potency and blood-brain barrier (BBB) permeability.

-

Solution: Researchers synthesized O-isopentyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)hydroxylamine .[1][2]

-

Result: The isopentyl derivative (Compound 98) demonstrated superior activity (

) compared to shorter linear chains, likely due to optimal hydrophobic interactions within the kinase ATP-binding pocket.[1]

Case Study 2: CAR Activation (Metabolic Disorders)

The Constitutive Androstane Receptor (CAR) regulates drug metabolism.[1][3] In a study of coumarin derivatives:

-

Experiment: A library of O-alkyl oximes was synthesized, varying from methyl to hexyl.

-

Finding: The O-isopentyl variant (Compound 49) showed a distinct biological profile compared to the n-pentyl isomer, highlighting the importance of the branching methyl group in receptor ligand recognition.[1]

Experimental Protocol: General Oxime Synthesis

Standard Operating Procedure for the derivatization of a generic ketone.

Materials:

-

Substrate: 1.0 eq (Ketone/Aldehyde)[1]

-

Reagent: 1.2 – 1.5 eq O-(3-methylbutyl)hydroxylamine HCl [1]

-

Base: 1.5 eq Pyridine or Sodium Acetate (to buffer HCl)[1]

Procedure:

-

Dissolution: Dissolve the ketone substrate in absolute ethanol (0.1 M concentration).

-

Addition: Add the O-(3-methylbutyl)hydroxylamine hydrochloride in a single portion.

-

Buffering: Add the base (Pyridine or NaOAc). The solution should be clear to slightly cloudy.

-

Reflux: Heat the mixture to reflux (70-80°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.[1]

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in water and extract with Ethyl Acetate (x3).

-

Wash the organic layer with 1N HCl (to remove excess pyridine/hydroxylamine), then Brine.

-

Dry over

and concentrate.

-

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Handling and Safety

-

Corrosivity: Hydroxylamine salts are corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

-

Sensitization: Potential skin sensitizer.[5] Avoid inhalation of dust.

-

Stability: Hygroscopic.[6][7] Store in a desiccator or tightly sealed container at cool temperatures (4°C is optimal for long-term storage).

-

Incompatibility: Avoid contact with strong oxidizing agents.[7]

References

-

Synthesis of O-substituted hydroxylamines: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[8] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638.

-

CK1δ Inhibitor Study: "Synthesis and Biological Evaluation of Riluzole Derivatives as Casein Kinase 1 Delta Inhibitors." University of Trieste Doctoral Thesis / ResearchGate. (Contextualizing Compound 98).

-

CAR Activation Study: "Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation." Molecules, 2018. (Contextualizing O-isopentyl effects). [1]

-

General Oxime Chemistry: Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. [1]

Sources

- 1. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]

- 2. arts.units.it [arts.units.it]

- 3. Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hydroxylammonium chloride [chemister.ru]

- 5. KR20140015483A - Method for synthesizing ketobenzofuran derivatives - Google Patents [patents.google.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

- 8. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

Technical Guide: Synthesis Pathways for O-Isopentylhydroxylamine Hydrochloride

Executive Summary

Target Molecule: O-Isopentylhydroxylamine Hydrochloride

CAS: 110237-99-1 (HCl salt) / 59233-66-4 (Free base)

Synonyms: O-Isoamylhydroxylamine HCl, (3-Methylbutoxy)amine hydrochloride.

Formula:

This technical guide details the synthesis of O-isopentylhydroxylamine hydrochloride, a critical alkoxyamine intermediate used in the development of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, agrochemicals, and kinase inhibitors. Due to the ambident nucleophilicity of hydroxylamine (

We present three distinct pathways, prioritized by scale and purity requirements:

-

The Phthalimide Route (Method A): The "Gold Standard" for laboratory-scale purity.

-

The Acetone Oxime Route (Method B): The preferred method for cost-effective scale-up.

-

The N-Boc Route (Method C): A rapid, high-yield method for medicinal chemistry applications.

Part 1: Strategic Retrosynthesis & Pathway Selection

The synthesis relies on masking the nitrogen atom to force nucleophilic attack from the oxygen atom onto the isopentyl electrophile.

Comparative Analysis of Methodologies

| Feature | Method A: Phthalimide Protection | Method B: Acetone Oxime Protection | Method C: N-Boc Protection |

| Mechanism | |||

| Selectivity | Excellent (Exclusive O-alkylation) | Good (Trace N-alkylation possible) | Excellent |

| Atom Economy | Low (Phthalhydrazide waste) | High (Acetone byproduct volatile) | Moderate |

| Reagent Cost | Moderate | Low | High |

| Scalability | < 100g (Solubility limits) | > 1 kg (Industrial preferred) | < 10g (MedChem preferred) |

| Safety Profile | Hydrazine use requires care | Volatile acetone byproduct | Gas evolution ( |

Part 2: Method A – The Phthalimide Protocol (Laboratory Standard)

Principle

This method utilizes N-hydroxyphthalimide (NHPI) as the nucleophile. The bulky phthalimide group effectively blocks the nitrogen, ensuring exclusive O-alkylation. The phthalimide moiety is subsequently cleaved using hydrazine hydrate (Ing-Manske procedure) or methylhydrazine.

Reaction Scheme Visualization

Figure 1: The Phthalimide synthesis pathway utilizing the Ing-Manske protocol.

Experimental Protocol

Step 1: Synthesis of N-Isopentyloxyphthalimide

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagents: Charge N-hydroxyphthalimide (16.3 g, 100 mmol), anhydrous DMF (100 mL), and anhydrous Potassium Carbonate (

, 20.7 g, 150 mmol). -

Alkylation: Add 1-bromo-3-methylbutane (isopentyl bromide) (13.2 mL, 110 mmol) dropwise via syringe.

-

Reaction: Heat the red/orange suspension to 60°C for 4–6 hours. The color will fade to light yellow as the reaction completes. Monitor by TLC (30% EtOAc/Hexanes).

-

Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven.[1][2]

-

Yield Expectation: 85–90% (approx. 20–21 g).

-

Step 2: Deprotection to O-Isopentylhydroxylamine HCl

-

Cleavage: Dissolve the intermediate (20 g, 85 mmol) in Ethanol (150 mL). Add Hydrazine monohydrate (4.5 mL, 93 mmol).

-

Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.

-

Isolation: Acidify the filtrate with 4M HCl in dioxane (or concentrated aqueous HCl). Evaporate the solvent under reduced pressure.

-

Purification: The residue is often a waxy solid or oil. Recrystallize from Ethanol/Diethyl Ether to obtain white hygroscopic crystals.

-

Final Yield: 75–80%.

-

Part 3: Method B – The Acetone Oxime Protocol (Scalable)

Principle

Acetone oxime serves as a cost-effective surrogate for hydroxylamine. The oxime oxygen is alkylated, forming an oxime ether.[3] Acidic hydrolysis releases acetone (which can be distilled off) and the desired hydroxylamine salt. This avoids the use of hydrazine.[4][5][6][7]

Reaction Scheme Visualization

Figure 2: The Acetone Oxime route, preferred for reactions exceeding 100g.

Experimental Protocol

-

Reagent Preparation: In a 1L 3-neck flask, dissolve Acetone Oxime (36.5 g, 0.5 mol) in Toluene (300 mL).

-

Deprotonation: Add powdered KOH (33.6 g, 0.6 mol) and a phase transfer catalyst (e.g., TBAB, 1.6 g) [1].

-

Alkylation: Heat to 80°C and add Isopentyl bromide (75.5 g, 0.5 mol) dropwise over 1 hour. Reflux for 4 hours.

-

Intermediate Isolation: Cool, wash with water (2 x 100 mL) to remove salts. The Toluene layer contains the Acetone O-isopentyloxime.

-

Hydrolysis: Add 10% Hydrochloric acid (200 mL) to the toluene layer. Reflux with vigorous stirring for 2 hours. The acetone formed will distill off or remain in the organic phase depending on the setup.

-

Extraction: Separate the layers. The aqueous layer contains the product salt.[5] The toluene layer contains unreacted impurities.

-

Concentration: Evaporate the aqueous layer to dryness under vacuum (rotary evaporator, bath < 50°C).

-

Crystallization: Triturate the residue with anhydrous ether to induce crystallization.

Part 4: Critical Quality Attributes (CQA)

To validate the synthesis, the following analytical data must be met:

| Attribute | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 135–138 °C (Lit. varies by solvate) | Capillary MP |

| 1H NMR ( | 400 MHz NMR | |

| Identity | Absence of phthalimide/acetone peaks | NMR/IR |

| Chloride Content | 22.8% - 23.2% (Theoretical: 23.08%) | Argentometric Titration |

Part 5: Safety & Handling

Hydroxylamine Hazard

While O-substituted hydroxylamines are more stable than free hydroxylamine, they are still potentially explosive if heated under confinement.

-

Protocol Rule: Never distill the free base of O-isopentylhydroxylamine above 100°C without a vacuum.

-

Storage: Store the Hydrochloride salt; it is significantly more stable than the free base.

Alkylating Agents

Isopentyl bromide is an alkylating agent.

-

PPE: Double nitrile gloves and fume hood are mandatory.

-

Neutralization: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.

References

- Process for preparing O-substituted hydroxylammonium salts.

-

Simple Preparation of O-Substituted Hydroxylamines

-

Synthesis of O-alkylhydroxylamines.

- Source:Organic Chemistry Portal (Abstracts of key papers).

- Relevance: Aggregates various methodologies including Mitsunobu and direct alkyl

-

URL:[Link]

- Process for preparing N,O-dialkylhydroxylamine and its salts.

Sources

- 1. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 2. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 3. US5557013A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

- 4. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 6. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 7. Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Synthesis of O-Isopentylhydroxylamine HCl: The Ethyl Acethydroximate Route

Executive Summary

This technical guide details the synthesis of O-isopentylhydroxylamine hydrochloride (

O-substituted hydroxylamines are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres of hydroxamic acids and key intermediates in the development of kinase inhibitors and IDO1 inhibitors. Direct alkylation of hydroxylamine is often plagued by N-alkylation and over-alkylation (quaternary salt formation). The ethyl acethydroximate strategy circumvents these issues by locking the nitrogen atom within an imidate structure, exclusively directing alkylation to the oxygen atom. This protocol provides a scalable, high-fidelity route suitable for drug development applications.

Strategic Rationale & Retrosynthesis

The synthesis relies on the ambident nucleophilicity of the acetohydroximate anion. While the nitrogen is part of the

Retrosynthetic Logic

-

Target: O-Isopentylhydroxylamine HCl.

-

Disconnection: N-O bond preservation; removal of the protecting group.

-

Intermediate: Ethyl O-isopentylacethydroximate.

-

Starting Materials: Ethyl acethydroximate (Ethyl N-hydroxyacetimidate) + 1-Bromo-3-methylbutane (Isopentyl bromide).

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway from ethyl acethydroximate to target alkoxyamine.

Experimental Protocol

Phase 1: O-Alkylation

Objective: Synthesize Ethyl O-isopentylacethydroximate.

Principle: Williamson ether synthesis type

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Ethyl acethydroximate | Substrate | 1.0 | Pre-synthesized or commercial |

| Sodium Ethoxide | Base | 1.05 | Freshly prepared 21% wt in EtOH |

| 1-Bromo-3-methylbutane | Electrophile | 1.1 | "Isopentyl bromide" |

| Ethanol (Absolute) | Solvent | - | Anhydrous required |

Procedure

-

Preparation of Salt: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge the Sodium Ethoxide solution. Cool to 0°C.[1]

-

Substrate Addition: Add Ethyl acethydroximate (1.0 equiv) dropwise. The solution may become turbid as the sodium salt forms. Stir for 30 minutes at 0-5°C to ensure complete deprotonation.

-

Mechanism Check: This forms the sodium ethyl acethydroximate species (

).

-

-

Alkylation: Add 1-Bromo-3-methylbutane (1.1 equiv) dropwise to the cold solution.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3-5 hours.

-

Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting hydroximate (polar) should disappear, replaced by the less polar O-alkylated ether.

-

-

Workup: Cool to room temperature. Filter off the precipitated Sodium Bromide (NaBr). Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Isolation: Dissolve the residue in Diethyl Ether, wash with water (

) to remove unreacted oxime/salts, dry over

Phase 2: Acidic Hydrolysis

Objective: Cleave the acetimidate scaffold to release the amine.

Procedure

-

Hydrolysis: Dissolve the crude oil from Phase 1 in a minimal amount of Ethanol. Add 2N Hydrochloric Acid (excess, approx. 3 equiv relative to SM).

-

Reflux: Heat to mild reflux for 2 hours.

-

Purification: Evaporate the solvent to dryness under vacuum. The residue is the crude hydrochloride salt.

-

Recrystallization: Triturate the solid with anhydrous Diethyl Ether (to remove non-polar impurities). Recrystallize the remaining solid from hot Ethanol/Ethyl Acetate or Isopropanol.

-

Drying: Dry the white crystalline solid in a vacuum desiccator over

.

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, compare the product against these expected parameters.

Proton NMR ( NMR, or )

-

Absence of Ethyl Group: The characteristic quartet (

ppm) and triplet ( -

Absence of Acetyl: The singlet (

ppm) from the -

Diagnostic Peak: A triplet at

ppm corresponding to the -

Isopentyl Signals: Multiplet at

(methine/methylene) and a strong doublet at

Melting Point

-

O-alkylhydroxylamine hydrochlorides typically have sharp melting points. While the specific MP for the isopentyl derivative should be confirmed with a standard, it is expected to be in the range of 120°C - 140°C (consistent with homologous series like O-butylhydroxylamine HCl).

Chemical Tests

-

Tollens' Reagent: O-alkylhydroxylamines reduce Tollens' reagent (silver mirror), confirming the presence of the

functionality. -

Ferric Chloride: Unlike hydroxamic acids, O-alkylhydroxylamines do not give a strong red/violet color with

, providing a negative control against incomplete hydrolysis or side reactions.

Safety & Toxicology

-

Ethyl Acethydroximate: Skin irritant.

-

Alkylating Agents (Isopentyl Bromide): Potential alkylating carcinogen. Handle in a fume hood.

-

Hydroxylamine Derivatives: Can be mutagenic. Avoid inhalation of dusts.

-

Thermal Hazards: The hydrolysis step generates Ethyl Acetate. Ensure proper venting of the reflux condenser to prevent pressure buildup.

References

-

Fuller, A. T., & King, H. (1947). Resolution of O-alkylhydroxylamines. Journal of the Chemical Society, 963–969. [Link]

- Core Reference: Establishes the foundational method for using ethyl acethydroxim

-

Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: A Versatile Route to O-Arylhydroxylamines.[4] Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

- Modern Application: Validates ethyl acetohydroximate as a robust "hydroxylamine equivalent" in modern c

-

Grohmann, C., et al. (2014). Functionalization of Hydroxylamines.[3][4] Organic Letters, 16(7), 1830–1832. [Link]

- Context: Discusses alternative routes and the stability of alkoxyamine salts.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. shaalaa.com [shaalaa.com]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 5. youtube.com [youtube.com]

Technical Whitepaper: Structural Analysis of O-Isopentylhydroxylamine Hydrochloride

Topic: Structural Analysis & Characterization of O-Isopentylhydroxylamine Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

O-Isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) is a specialized alkoxyamine reagent used primarily in chemoselective ligation (oxime ligation), glyco-engineering, and the synthesis of pharmaceutical intermediates.[1][2][3][4][5] Its structural integrity is critical for reaction stoichiometry and impurity profiling. This guide provides a comprehensive structural analysis, detailing synthetic origins to predict impurities, spectroscopic signatures (

Molecular Identity & Physicochemical Profile

The compound consists of an isopentyl (isoamyl) chain attached to the oxygen atom of a hydroxylamine moiety, stabilized as a hydrochloride salt. This O-alkylation renders the nitrogen nucleophilic but non-basic compared to alkylamines, a property exploited in specific conjugations at neutral-acidic pH.

| Property | Data |

| IUPAC Name | O-(3-Methylbutyl)hydroxylamine hydrochloride |

| Formula | |

| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |

| Structure | |

| Physical State | Hygroscopic white crystalline solid |

| Solubility | High in |

| pKa (Conjugate Acid) | ~4.0–4.5 (Typical for O-alkylhydroxylamines) |

Synthetic Pathway & Impurity Profiling[9]

Understanding the synthesis is a prerequisite for structural analysis, as it dictates the impurity profile (e.g., residual phthalimide, unreacted alkyl bromide). The most robust route involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis.

Synthetic Workflow (Graphviz)

Caption: Figure 1. Standard synthetic route via N-hydroxyphthalimide alkylation ensures O-selectivity over N-alkylation.

Critical Impurities

-

Phthalhydrazide: A byproduct of deprotection. Detectable via aromatic signals in NMR (

ppm). -

Isoamyl Alcohol/Bromide: Starting materials. Detectable via GC-MS or specific NMR shifts (

vs -

Ammonium Chloride: If neutralization is not performed carefully during workup.

Spectroscopic Characterization

This section details the expected spectral data derived from structure-activity relationships of analogous alkoxyamines. These protocols serve as the primary validation method.

Nuclear Magnetic Resonance (NMR)

The hydrochloride salt is best analyzed in DMSO-d6 or D2O to prevent exchange broadening of the ammonium protons.

H NMR (400 MHz, DMSO-d6) Predictions:-

10.95 (s, 3H):

-

4.08 (t,

-

1.65 (m, 1H):

-

1.52 (q,

-

0.89 (d,

-

73.5:

-

37.2:

-

24.8:

-

22.4:

Vibrational Spectroscopy (FT-IR)

-

Ammonium Band (

): Broad, strong absorption characteristic of the -

C-O Stretch (

): Strong band confirming the ether linkage. -

Absence of C=O: Confirms removal of the phthalimide protecting group (no peaks at

).

Mass Spectrometry (LC-MS)

-

Method: ESI Positive Mode.

-

Observation: The salt dissociates in the source.

-

[M+H]+: m/z 104.1 (Calculated for

). -

Fragmentation: Loss of

(17 Da) or cleavage of the O-C bond may be observed at higher collision energies.

-

Quality Control & Assay Development

To ensure the material is suitable for drug development (e.g., conjugation to a ketone-containing payload), quantitative purity must be established.

Chloride Content Titration (Stoichiometry)

-

Objective: Confirm the mono-hydrochloride form and calculate "Salt Factor" for weight corrections in synthesis.

-

Protocol: Dissolve 50 mg in deionized water. Titrate with 0.1 N

using a chromate indicator (Mohr’s method) or potentiometric end-point detection. -

Calculation:

. Theoretical Cl% = 25.39%.

Analytical Logic Flow (Graphviz)

Caption: Figure 2. Analytical decision tree for validating chemical identity and salt stoichiometry.

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt of a small amine, the compound is hygroscopic.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Impact: Moisture absorption lowers the effective formula weight, leading to under-dosing in stoichiometric reactions.

-

-

Safety: O-Alkylhydroxylamines are skin irritants and potential sensitizers.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Incompatibility: Avoid strong oxidizers and carbonyl compounds (aldehydes/ketones) during storage to prevent inadvertent oxime formation.

-

References

-

PubChem. O-Isopentylhydroxylamine. National Library of Medicine. Available at: [Link]

- Grochowski, E. & Jurczak, J.Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976.

Sources

- 1. researchgate.net [researchgate.net]

- 2. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR [m.chemicalbook.com]

- 3. 4490-81-7|O-Isopropylhydroxylamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-Isopentylhydroxylamine hydrochloride - Lead Sciences [lead-sciences.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 9. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of O-isoamylhydroxylamine hydrochloride

The following technical guide details the physicochemical profile, synthesis, and application of O-Isoamylhydroxylamine Hydrochloride , a specialized alkoxyamine reagent used in chemoselective ligation and medicinal chemistry.

Synonyms: O-Isopentylhydroxylamine HCl; O-(3-Methylbutyl)hydroxylamine hydrochloride

CAS (Free Base): 19411-65-5

Molecular Formula: C

Executive Summary

O-Isoamylhydroxylamine hydrochloride is a lipophilic alkoxyamine derivative primarily utilized as a "chemical handle" for installing isopentyl groups via stable oxime linkages. Unlike simple hydroxylamine (

Physicochemical Properties

The following data consolidates experimental and predicted values for the hydrochloride salt and its corresponding free base.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Melting Point | 125–135 °C (Estimated) | Based on homolog O-Isobutylhydroxylamine HCl (126-130°C). |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents due to ionic character. |

| pKa (Conjugate Acid) | ~4.0 – 5.0 | The protonated amine ( |

| Reactivity | Enhanced nucleophilicity at nitrogen due to adjacent oxygen lone pair repulsion. | |

| Stability | Stable at Room Temp | Hydrolytically stable; avoid strong oxidizers. |

Synthetic Methodology: The Phthalimide Route

While simple alkylation of hydroxylamine often leads to N,O-dialkylation mixtures, the Gabriel Synthesis adaptation is the authoritative protocol for producing high-purity O-isoamylhydroxylamine. This method protects the nitrogen using phthalimide, ensuring exclusive O-alkylation.

Step-by-Step Protocol

Phase 1: N-Alkoxyphthalimide Formation (Mitsunobu Conditions)

-

Reagents: N-Hydroxyphthalimide (1.0 eq), Isoamyl alcohol (1.0 eq), Triphenylphosphine (

, 1.1 eq). -

Solvent: Anhydrous THF (0.2 M).

-

Procedure:

-

Dissolve reagents in THF under

atmosphere. -

Cool to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD, 1.1 eq).

-

Stir at room temperature for 12–24 hours.

-

Result: Formation of N-Isoamyloxyphthalimide .

-

Phase 2: Hydrazinolysis (Deprotection)

-

Reagents: Hydrazine monohydrate (

, 3.0 eq). -

Solvent: Methanol or Ethanol.[1]

-

Procedure:

-

Suspend the phthalimide intermediate in alcohol.

-

Add hydrazine and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the precipitate, and concentrate the filtrate.

-

Phase 3: Salt Formation

-

Procedure:

-

Dissolve the crude oil (free amine) in diethyl ether.

-

Add 4M HCl in dioxane dropwise with stirring.

-

Collect the resulting white precipitate via filtration.

-

Recrystallize from EtOH/Et

O for analytical purity.

-

Synthesis Workflow Diagram

Caption: The Gabriel-based synthesis ensures exclusive O-alkylation via a phthalimide intermediate.

Mechanism of Action: Oxime Ligation

The primary utility of O-isoamylhydroxylamine is the chemoselective formation of oximes from ketones or aldehydes. This reaction proceeds via an addition-elimination mechanism, accelerated by acidic catalysis (pH 4–5).

Mechanism Steps:

-

Nucleophilic Attack: The amine nitrogen (enhanced by the

-effect) attacks the electrophilic carbonyl carbon. -

Tetrahedral Intermediate: A zwitterionic intermediate forms and undergoes proton transfer to a carbinolamine.

-

Dehydration: Acid-catalyzed elimination of water yields the

double bond.

Why Isoamyl? The isoamyl group introduces a specific hydrophobic bulk. In drug design, converting a ketone to an O-isoamyl oxime can increase membrane permeability and metabolic stability compared to the parent ketone or a simple oxime.

Reaction Pathway Diagram

Caption: Chemoselective ligation of O-isoamylhydroxylamine with a carbonyl substrate.

Applications in Research & Development

A. Fragment-Based Drug Discovery (FBDD)

Researchers use O-isoamylhydroxylamine to generate libraries of oxime ethers. The isoamyl group mimics the side chain of Leucine, allowing the oxime to probe hydrophobic pockets in enzymes (e.g., kinases or proteases) where a leucine residue might normally bind.

B. Glycoconjugation

In glycobiology, reducing sugars exist in equilibrium with their open-chain aldehyde forms. Reacting these sugars with O-isoamylhydroxylamine "locks" the sugar into an open-chain oxime isomer. This technique is used to:

-

Prevent ring-closing mutarotation.

-

Increase the hydrophobicity of glycans for easier HPLC separation.

-

Create neoglycolipids for microarray printing.

C. Carbonyl Scavenging

Due to its high reactivity, the compound serves as a scavenger for reactive carbonyl species (RCS) in biological assays, preventing protein cross-linking artifacts during lysis.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The free base is volatile; the hydrochloride salt is safer to handle but can still generate dust.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption will lead to hydrolysis over extended periods.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless acylation is intended).

References

-

PubChem. (2025).[2][3] O-Isopentylhydroxylamine (Compound Summary). National Library of Medicine. [Link]

-

Groch, G. et al. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives.[4] Organic & Biomolecular Chemistry. [Link]

Sources

- 1. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Allylhydroxylamine 97 206557-03-1 [sigmaaldrich.com]

- 4. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

O-isopentylhydroxylamine hydrochloride mechanism of action in organic synthesis

Executive Summary

Reagent: O-Isopentylhydroxylamine Hydrochloride CAS: 19411-65-5 (Free base ref), 56766-32-6 (HCl salt ref) Role: Nucleophilic Building Block for O-Alkyloxime Synthesis

O-Isopentylhydroxylamine hydrochloride is a specialized alkoxyamine reagent used primarily to install the isopentyl (3-methylbutyl) moiety onto carbonyl scaffolds. This transformation yields O-isopentyl oxime ethers , a structural motif valued in medicinal chemistry for its hydrolytic stability and specific lipophilic profile. Unlike simple hydroxylamine, the O-alkyl substitution prevents over-reaction to nitrones and locks the product in the ether form.

This guide details the mechanistic underpinnings of its reactivity, specifically the Alpha Effect , and provides a robust, self-validating protocol for its application in synthesizing lipophilic bioactive targets.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The reagent consists of a primary amine attached directly to an oxygen atom, which is tethered to a branched isopentyl chain. It is supplied as the hydrochloride salt (

-

The Alpha Effect: The nitrogen atom in the free base (

) is significantly more nucleophilic than a standard primary amine (e.g., isopentylamine). This is due to the Alpha Effect , where the lone pair on the adjacent oxygen atom raises the energy of the nitrogen's HOMO (Highest Occupied Molecular Orbital) and stabilizes the transition state during nucleophilic attack [1]. -

The Isopentyl Tail: The 3-methylbutyl group provides a specific steric and lipophilic signature.

-

Sterics: The branching occurs at the

-position, meaning it does not significantly hinder the nucleophilic nitrogen, allowing rapid reaction kinetics compared to O-tert-butyl variants. -

Lipophilicity: It increases the LogP of the final molecule, facilitating hydrophobic collapse in enzyme binding pockets or improving membrane permeability.

-

The Salt-Base Equilibrium

The hydrochloride salt is non-nucleophilic. For the reaction to proceed, the amine must be deprotonated to its free base form.

-

pKa Insight: The pKa of the conjugate acid of O-alkyl hydroxylamines is typically ~4.6, which is significantly lower than alkylamines (~10.6). This allows for deprotonation under mild conditions (e.g., Acetate buffer or Pyridine), avoiding side reactions associated with strong bases [2].

Part 2: Mechanism of Action

The core transformation is a condensation reaction with an aldehyde or ketone to form an oxime ether. The reaction is governed by general acid catalysis and follows a bell-shaped pH-rate profile.

Step-by-Step Pathway

-

Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The free base O-isopentylhydroxylamine attacks the carbonyl carbon. This is the rate-determining step at low pH.

-

Tetrahedral Intermediate: A zwitterionic intermediate forms, which rapidly equilibrates to a neutral carbinolamine.

-

Dehydration: The hydroxyl group is protonated and eliminated as water, driven by the formation of the C=N double bond. This is the rate-determining step at neutral/high pH [3].

Visualization: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical transition states.

Figure 1: Mechanistic pathway of oxime ether formation. The reaction requires a balance between activating the carbonyl (acid) and maintaining the nucleophile in the free base form.

Part 3: Experimental Protocol

This protocol is designed for the condensation of O-isopentylhydroxylamine HCl with a generic ketone (e.g., acetophenone derivatives). It uses a buffered alcohol system to maintain the optimal pH (4.5–5.5).

Materials

-

O-Isopentylhydroxylamine Hydrochloride (1.2 - 1.5 equivalents)

-

Substrate (Aldehyde/Ketone) (1.0 equivalent)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Base: Sodium Acetate (NaOAc) or Pyridine (1.5 - 2.0 equivalents)

Methodology

-

Preparation: In a round-bottom flask, dissolve the O-isopentylhydroxylamine HCl (1.5 eq) and NaOAc (1.5 eq) in EtOH (0.5 M concentration relative to substrate). Stir for 10 minutes at Room Temperature (RT).

-

Why: This generates the free amine in situ and buffers the solution.

-

-

Addition: Add the carbonyl substrate (1.0 eq) to the reaction mixture.

-

Reaction: Stir at RT. If the substrate is sterically hindered (e.g., ortho-substituted aromatic ketones), heat to 50°C.

-

Monitoring: Check via TLC or LCMS. The oxime ether is usually more non-polar than the starting ketone.

-

-

Workup:

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (typically Hexane/EtOAc gradients).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of O-isopentyl oxime ethers.

Part 4: Data & Applications

Comparative Reactivity (The Alpha Effect)

The following table illustrates why O-isopentylhydroxylamine is a superior nucleophile compared to its carbon-analog (isopentylamine) for imine-type chemistry.

| Feature | O-Isopentylhydroxylamine | Isopentylamine (Analog) | Consequence |

| Nucleophilicity | High (Alpha Effect) | Moderate | Faster reaction with ketones. |

| pKa (Conjugate Acid) | ~4.6 | ~10.6 | Active at lower pH (4-5). |

| Product Stability | High (Oxime Ether) | Low (Imine) | Product resists hydrolysis. |

| Reaction Type | Irreversible (mostly) | Reversible (Equilibrium) | Higher yields without water removal. |

Applications in Medicinal Chemistry

The isopentyl group is often used as a bioisostere for other lipophilic chains (e.g., isobutyl, pentyl).

-

Kinase Inhibitors: The oxime ether linkage provides a rigid spacer, positioning the isopentyl tail into hydrophobic "back pockets" of kinase enzymes [4].

-

Metabolic Stability: Unlike esters or amides, the oxime ether bond (

) is resistant to esterases and amidases, prolonging the half-life of the drug candidate.

References

- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Foundational text on the Alpha Effect and nucleophilic reactivity).

-

Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Source for general hydroxylamine protocols).

-

Cordes, E. H., & Jencks, W. P. (1962). "The Mechanism of Formation of Oximes and Semicarbazones." Journal of the American Chemical Society, 84(22), 4319–4328.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on lipophilic tails in drug design).

Sources

Nucleophilic Reactivity of O-Alkylhydroxylamines: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of O-alkylhydroxylamines (

Part 1: Fundamental Principles & The Alpha-Effect

The Nucleophilicity-Basicity Paradox

In classical Brønsted-type reactivity, nucleophilicity correlates with basicity. However, O-alkylhydroxylamines deviate significantly from this trend due to the

-

Definition: The

-effect refers to the enhanced nucleophilicity of an atom due to the presence of an adjacent (alpha) atom with lone pair electrons. -

Mechanism: The lone pair on the oxygen atom (

) raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the nitrogen nucleophile ( -

Thermodynamic Consequence: While the conjugate acid of a primary amine (e.g., methylamine) has a

, the conjugate acid of an O-alkylhydroxylamine (e.g., methoxyamine) has a

Comparative Physicochemical Data

The following table contrasts the properties of standard amines against O-alkylhydroxylamines.

Table 1: Physicochemical Comparison of Nucleophiles

| Property | Methylamine ( | Methoxyamine ( | O-Benzylhydroxylamine |

| Conjugate Acid | 10.66 | 4.60 - 4.80 | ~4.70 |

| Nucleophilic Atom | Nitrogen ( | Nitrogen ( | Nitrogen ( |

| None | Oxygen | Oxygen | |

| Product with Ketone | Imine (Schiff Base) | Oxime Ether | Oxime Ether |

| Hydrolytic Stability | Low (Reversible) | High (Quasi-irreversible) | High |

| Bioconjugation Utility | Limited (unstable linkage) | High (permanent labeling) | High |

Part 2: Mechanistic Insights & Kinetics

Reaction Mechanism: Oxime Ligation

The reaction between an O-alkylhydroxylamine and an aldehyde/ketone proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen attacks the carbonyl carbon to form a tetrahedral intermediate (zwitterionic carbinolamine).

-

Dehydration: Proton transfer and elimination of water to form the

double bond.

Rate-Limiting Step:

-

Acidic pH (< 4): Nucleophilic attack is rate-limiting due to protonation of the nucleophile.

-

Neutral pH (~7): Dehydration is rate-limiting. This is where catalysis becomes critical.

Nucleophilic Catalysis (Aniline & Derivatives)

At physiological pH, the reaction is sluggish (

Catalytic Cycle:

-

Schiff Base Formation: Catalyst reacts with the aldehyde to form a protonated Schiff base (highly electrophilic).

-

Transimination: O-alkylhydroxylamine attacks the activated Schiff base.

-

Product Release: The stable oxime is formed, regenerating the catalyst.

Table 2: Kinetic Rate Constants (

| Catalyst (100 mM) | Relative Rate | |

| None | 0.08 (est) | 1x |

| Aniline | 10.3 | ~120x |

| 27.0 | ~330x |

Note:

-Phenylenediamine is superior due to its higher nucleophilicity and favorable, allowing it to form the intermediate Schiff base more efficiently at neutral pH.

Visualization: Catalytic Cycle

The following diagram illustrates the aniline-catalyzed pathway compared to the uncatalyzed background reaction.

Caption: Figure 1. Dual pathways for oxime ligation. The Green path represents the accelerated nucleophilic catalysis cycle via a Schiff base intermediate, bypassing the slow direct dehydration step (dotted).

Part 3: Experimental Protocols

Synthesis of O-Alkylhydroxylamines

While many derivatives are commercially available, custom linkers often require synthesis.

-

Method A: Mitsunobu Reaction (Standard)

-

Reagents: N-hydroxyphthalimide,

, DIAD, Alcohol ( -

Step 1: Condensation of alcohol with N-hydroxyphthalimide.

-

Step 2: Hydrazinolysis (

) to release the free O-alkylhydroxylamine.

-

-

Method B: Electrophilic Amination

-

Reagents: Alkoxide (

), Monochloramine ( -

Note: Less common due to harsh conditions but useful for simple alkyl chains.

-

Gold Standard Protocol: Catalyzed Bioconjugation

This protocol is optimized for labeling a protein-aldehyde with a small molecule O-alkylhydroxylamine (e.g., fluorophore or drug linker).

Reagents:

-

Buffer: 100 mM Sodium Phosphate, pH 7.0 (Alternative: 100 mM Citrate, pH 6.0 for faster kinetics if protein stable).

-

Catalyst:

-Phenylenediamine (mPDA) stock (1 M in DMSO or water). Freshly prepared to avoid oxidation. -

Nucleophile: Aminooxy-ligand stock (10-50 mM in DMSO).

Workflow:

-

Substrate Prep: Dilute aldehyde-tagged protein to 10-50 µM in Buffer.

-

Catalyst Addition: Add mPDA to a final concentration of 10-100 mM.

-

Tip: 10 mM is sufficient for simple ligations; 100 mM is recommended for low-concentration biomolecules (< 5 µM).

-

-

Ligation: Add Aminooxy-ligand (5-10 equivalents relative to protein).

-

Incubation: Incubate at 25°C for 1-4 hours.

-

Monitoring: Analyze aliquots via LC-MS (look for mass shift + ligand -

).

-

-

Purification: Remove catalyst and excess ligand via Size Exclusion Chromatography (SEC) or dialysis (10 kDa MWCO).

Visualization: Bioconjugation Workflow

Caption: Figure 2. Step-by-step workflow for catalyzed oxime ligation. Critical decision point at QC ensures high yield before purification.

References

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: Bioconjugate Chemistry / ACS Publications [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: Chemical Reviews / NIH PMC [Link]

-

The Alpha-Effect: Nucleophilicity vs. Basicity. Source: Wikipedia / General Reference [Link]

-

O-Benzylhydroxylamine Properties & pKa. Source: PubChem / NIH [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines. Source: Chemistry - A European Journal / NIH PMC [Link]

Sources

The N-O Linkage: A Technical Guide to Hydroxylamine Derivatives in Drug Discovery

Introduction: The Alpha-Effect and the Janus Interface

In the landscape of medicinal chemistry, the hydroxylamine moiety (

This guide analyzes the evolution of hydroxylamine derivatives from 19th-century curiosities to pillars of modern oncology and toxicology. It is structured to provide researchers with mechanistic depth, historical causality, and validated synthetic protocols.[1]

Part 1: Historical Genesis (1865–1900)

The scientific lineage of hydroxylamine derivatives is rooted in German industrial chemistry.[1][2]

The Lossen Discovery (1865)

Wilhelm Clemens Lossen, working in Halle, first synthesized hydroxylamine hydrochloride in 1865. His method involved the reduction of ethyl nitrate with tin and hydrochloric acid.

-

Significance: This established the fundamental reactivity of the

bond. Lossen later discovered the Lossen Rearrangement , where O-acyl hydroxamic acids convert to isocyanates via a nitrene-like intermediate. This reactivity profile highlights the inherent instability and high energy of the N-O linkage, a feature that drug developers must balance against therapeutic efficacy.

Isolation of the Free Base (1891)

While salts were stable, the free base (

-

Technical Insight: The difficulty in isolating the free base underscores the explosion hazards associated with hydroxylamines in process chemistry. Modern protocols rarely isolate the free base, preferring in situ generation from hydrochloride or sulfate salts.

Part 2: The Radical Scavenger – Hydroxyurea[4]

Hydroxyurea (HU) represents the first major pharmacological success of this class. Originally synthesized in 1869, its biological significance remained dormant until the mid-20th century.

Mechanism of Action: Ribonucleotide Reductase (RNR) Inhibition

Hydroxyurea functions as a "molecular saboteur" of DNA synthesis, specifically targeting the S-phase of the cell cycle.[4][5][6]

-

Target: Class I Ribonucleotide Reductase (RNR), the enzyme responsible for converting ribonucleotides (NTPs) to deoxyribonucleotides (dNTPs).

-

Interaction: The R2 subunit of RNR contains a tyrosyl free radical (

) stabilized by a diferric iron center ( -

Quenching: Hydroxyurea enters the active site and acts as a one-electron reducing agent. It quenches the tyrosyl radical, reducing it to a tyrosine residue. Without this radical, RNR cannot catalyze the reduction of the ribose ring.

-

Result: dNTP pools are depleted, causing replication fork stalling and S-phase arrest.

Clinical Causality

-

Sickle Cell Disease: HU induces the expression of fetal hemoglobin (HbF).[5] The mechanism involves epigenetic modulation and nitric oxide (NO) donation, reducing the polymerization of HbS.

-

CML/Myeloproliferative Disorders: Exploits the S-phase arrest to control rapid cell division.[5]

Visualization: RNR Inhibition Pathway[6]

Figure 1: Mechanism of Ribonucleotide Reductase inactivation by Hydroxyurea.

Part 3: The Zinc Chelator – HDAC Inhibitors

The late 20th century saw the rise of hydroxamic acids as epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors.

The Discovery of SAHA (Vorinostat)

The path to Vorinostat (SAHA) is a classic example of rational drug design evolving from serendipity.

-

The Observation (1970s): Charlotte Friend observed that DMSO caused differentiation in murine erythroleukemia cells.

-

The Optimization (Marks & Breslow): Paul Marks (MSKCC) and Ronald Breslow (Columbia) hypothesized that polar compounds could induce differentiation. They synthesized hybrid polar compounds, eventually identifying the hydroxamic acid group as a critical pharmacophore.

-

The Breakthrough: They discovered that these compounds inhibited HDACs.[7][8][9] The hydroxamic acid moiety acts as a bidentate ligand for the Zinc ion (

) in the HDAC catalytic pocket.

Structural Logic of HDAC Inhibitors

A valid HDAC inhibitor typically consists of three domains:

-

Cap Group: Interacts with the rim of the enzyme active site (e.g., the phenyl ring in SAHA).

-

Linker: A hydrophobic spacer (e.g., the 6-carbon chain) that spans the enzyme tunnel.

-

Zinc-Binding Group (ZBG): The hydroxamic acid (

) that chelates the active site zinc.

Visualization: HDAC Inhibition Logic

Figure 2: Bidentate chelation of Zinc by Vorinostat leading to epigenetic reactivation.

Part 4: The Nucleophilic Rescuer – Oximes in Defense

While hydroxamic acids inhibit enzymes, oximes (

The Problem: Organophosphate Poisoning

Organophosphates (OPs) like Sarin or VX inhibit Acetylcholinesterase (AChE) by phosphorylating the serine hydroxyl group in the active site. This bond is extremely stable.

The Solution: 2-PAM (Pralidoxime)

Discovered in 1955 by Wilson and Ginsburg, 2-PAM was designed based on the alpha-effect.

-

Mechanism: The oxime anion is a super-nucleophile. It enters the AChE gorge, attacks the phosphorus atom of the OP-enzyme complex, and displaces the phosphate.

-

Causality: This restores the serine hydroxyl, reactivating the enzyme. However, this must occur before "aging" (dealkylation of the OP) renders the bond permanent.

Part 5: Synthetic Protocols (Technical Deep Dive)

Safety Warning

CRITICAL HAZARD: Hydroxylamine and its derivatives are potentially explosive. Never heat free hydroxylamine above 70°C. Process streams must be monitored for metal ions (Fe, Cu) which catalyze decomposition.

Protocol: Synthesis of Hydroxamic Acids from Esters

This is the standard laboratory method for generating libraries of HDAC inhibitors.

Reagents:

-

Substrate: Methyl or Ethyl Ester (

) -

Reagent: Hydroxylamine Hydrochloride (

) -

Base: Potassium Hydroxide (KOH) or Sodium Methoxide (

) -

Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

-

Preparation of Hydroxylamine Solution:

-

Dissolve

(1.5 equiv) in Methanol. -

Add KOH (3.0 equiv) dissolved in Methanol at 0°C.

-

Observation: A white precipitate (KCl) will form.

-

Action: Filter the solution rapidly to remove KCl. The filtrate contains free

. Use immediately.

-

-

Coupling:

-

Add the ester substrate (1.0 equiv) to the filtrate.

-

Stir at Room Temperature (RT) for 1–4 hours.

-

Monitoring: Monitor via TLC (stain with Ferric Chloride—turns deep red/purple).

-

-

Workup & Isolation:

-

Neutralize the reaction mixture with dilute HCl or Amberlyst-15 resin to pH 7.

-

Evaporate solvent under reduced pressure (Keep bath < 40°C).

-

Extract with Ethyl Acetate.

-

Purification: Recrystallize or use Reverse Phase HPLC. Hydroxamic acids are polar and often chelate to silica, making normal phase chromatography difficult.

-

Data Summary: Key Hydroxylamine Derivatives

| Compound | Class | Primary Target | Discovery Era | Clinical Status |

| Hydroxyurea | N-Hydroxyurea | Ribonucleotide Reductase | 1869 (Synth) / 1960s (Use) | FDA Approved (SCD, CML) |

| Vorinostat | Hydroxamic Acid | HDAC (Class I, II) | 1990s | FDA Approved (CTCL) |

| Pralidoxime | Pyridinium Oxime | AChE (OP-inhibited) | 1955 | FDA Approved (Antidote) |

| Fosmidomycin | Hydroxamic Acid | DOXP Reductoisomerase | 1980s | Antimalarial (Investigational) |

References

-

Lossen, W. (1865).[1][2] "Ueber das Hydroxylamin." Zeitschrift für Chemie, 8, 551. 2

-

Marks, P. A., & Breslow, R. (2007).[7] "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug."[7] Nature Biotechnology, 25(1), 84–90.[7] 9

-

Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea." Seminars in Oncology, 19(3 Suppl 9), 1–10. 5

-

Wilson, I. B., & Ginsburg, S. (1955). "A powerful reactivator of alkylphosphate-inhibited acetylcholinesterase." Biochimica et Biophysica Acta, 18, 168–170. 10

-

Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004(15), 3003–3016. 11

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 3. hydroxylamine: Topics by Science.gov [science.gov]

- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vorinostat - Wikipedia [en.wikipedia.org]

- 8. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The history of pyridinium oximes as nerve gas antidotes: the British contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of Isopentyl Oxime Ethers using O-Isopentylhydroxylamine Hydrochloride

Introduction: The Lipophilic Advantage

In the landscape of medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (

Unlike simple methoxy- or ethoxy-amines, the isopentyl group contributes significant steric bulk and hydrophobicity. This modification is strategically employed to:

-

Fill Hydrophobic Pockets: Target deep, hydrophobic binding sites in enzymes (e.g., kinase inhibitors).

-

Alter Metabolic Stability: The branched alkyl chain can sterically hinder hydrolysis of the oxime bond compared to linear analogs.

-

Enhance Permeability: Increase the passive diffusion of polar core structures across the blood-brain barrier (BBB) or gastrointestinal tract.

This guide provides field-proven protocols for the condensation of O-isopentylhydroxylamine hydrochloride with aldehydes and ketones, addressing common pitfalls such as

Mechanistic Insight: Acid-Base Balance

The formation of oxime ethers is a classic nucleophilic addition-elimination reaction. However, the use of the hydrochloride salt necessitates a delicate balance of pH.

-

Activation: The reagent is supplied as a protonated salt (

). It is non-nucleophilic in this state. A base must be present to liberate the free amine ( -

Catalysis: The subsequent dehydration step (elimination of water) is acid-catalyzed.[2]

-

The Paradox: High pH maximizes the nucleophile concentration but slows elimination. Low pH accelerates elimination but protonates the amine, killing nucleophilicity.

Optimal Zone: The reaction proceeds fastest at pH 4.5 – 5.0 . In organic synthesis, this is often achieved using a buffering base like Sodium Acetate (

Pathway Visualization

Figure 1: Mechanistic pathway for the conversion of the hydrochloride salt to the active oxime ether.

Experimental Protocols

Protocol A: Standard Condensation (The "Workhorse" Method)

Best for: Stable aldehydes, non-hindered ketones, and scale-up reactions.

Reagents:

-

Substrate (Aldehyde/Ketone): 1.0 equiv

-

O-Isopentylhydroxylamine HCl: 1.2 – 1.5 equiv

-

Pyridine: 2.0 equiv (or Sodium Acetate: 2.0 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) [0.1 M concentration]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the O-Isopentylhydroxylamine HCl (1.5 equiv) in absolute Ethanol.

-

Buffering: Add Pyridine (2.0 equiv) dropwise. The solution may warm slightly. Stir for 10 minutes to ensure formation of the free amine in situ.

-

Addition: Add the Carbonyl Substrate (1.0 equiv) in one portion.

-

Reaction:

-

Monitoring: Monitor via TLC. The isopentyl group adds lipophilicity, so the product will have a significantly higher

than the starting material (unless the SM is very non-polar). -

Workup (Crucial for Isopentyl derivatives):

-

Evaporate the alcohol solvent under reduced pressure.[7]

-

Resuspend the residue in Ethyl Acetate (EtOAc) and Water .

-

Note: Unlike methyl oximes, the isopentyl chain makes the product highly soluble in organics.

-

Wash the organic layer with 1M HCl (to remove residual pyridine) followed by Saturated NaHCO3 and Brine .[8]

-

-

Drying: Dry over

, filter, and concentrate.

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered ketones (e.g., ortho-substituted acetophenones) or when thermodynamic control of

Reagents:

-

Substrate: 1.0 equiv

-

O-Isopentylhydroxylamine HCl: 2.0 equiv

-

Base: Pyridine (5.0 equiv)

-

Solvent: Ethanol/Water (9:1)

Step-by-Step Procedure:

-

Load the substrate, amine salt, and pyridine into a microwave-safe vial.

-